2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine
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Overview
Description
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine is a heterocyclic compound with a unique structure that combines elements of pyridine and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane, followed by cyclization and amination . The reaction is carried out at elevated temperatures (150-160°C) in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline: A closely related compound with similar structural features.
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: A brominated derivative with distinct reactivity.
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol: A methylated derivative with unique properties
Uniqueness
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine stands out due to its specific amine functional group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
59056-57-4 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine |
InChI |
InChI=1S/C12H16N2/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6,13H2 |
InChI Key |
GHXNRGSLMFQEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)N |
Origin of Product |
United States |
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